![molecular formula C23H15Cl4N2P B13764357 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- CAS No. 51527-58-3](/img/structure/B13764357.png)
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- is a complex organic compound with the molecular formula C23H15Cl4N2P. This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a triphenylphosphoranylidene group. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical derivatives.
Vorbereitungsmethoden
The synthesis of 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- typically involves the reaction of 2,3,5,6-tetrachloropyridine with triphenylphosphine. The reaction conditions often include the use of a suitable solvent such as dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific nucleophiles and reaction conditions used .
Wissenschaftliche Forschungsanwendungen
4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and other organic derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- include other halogenated pyridines and phosphoranylidene derivatives. For example:
2,3,5,6-Tetrachloropyridine: A precursor in the synthesis of the target compound.
Triphenylphosphine: A reagent used in the synthesis and a component of the final structure.
Other Halogenated Pyridines: Compounds like 2,3,5,6-tetrachloro-4-nitropyridine share similar reactivity patterns.
The uniqueness of 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- lies in its combined structural features, which confer distinct reactivity and potential for diverse applications .
Eigenschaften
51527-58-3 | |
Molekularformel |
C23H15Cl4N2P |
Molekulargewicht |
492.2 g/mol |
IUPAC-Name |
triphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ5-phosphane |
InChI |
InChI=1S/C23H15Cl4N2P/c24-19-21(20(25)23(27)28-22(19)26)29-30(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
KXOZVFRXNLCNSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.